![molecular formula C19H28N2O3S B3815041 N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3815041.png)
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide
Overview
Description
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has been studied for its potential therapeutic properties. This compound is also known as TAK-659 and is currently being researched for its use in treating various types of cancer and autoimmune diseases. In
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide involves the inhibition of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for B-cell proliferation and survival. Inhibition of BTK can lead to the suppression of B-cell proliferation and survival, which is important in the treatment of B-cell malignancies such as CLL and NHL. Additionally, inhibition of BTK can lead to the suppression of autoantibody production, which is important in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit BTK, which leads to the suppression of B-cell proliferation and survival. Additionally, it has been found to suppress autoantibody production, which is important in the treatment of autoimmune diseases. N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has also been found to have an effect on T-cells, which are important in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide in lab experiments is its potential therapeutic properties in various types of cancer and autoimmune diseases. Additionally, its inhibition of BTK can lead to the suppression of B-cell proliferation and survival, which is important in the treatment of B-cell malignancies. However, one limitation of this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for the study of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide. One direction is the further exploration of its potential therapeutic properties in various types of cancer and autoimmune diseases. Additionally, the development of more potent and selective BTK inhibitors is an important future direction. The combination of N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide with other therapies is also an important future direction. Finally, the study of the mechanism of action and the biochemical and physiological effects of this compound is an important future direction for the development of new therapies.
Scientific Research Applications
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been studied for its potential therapeutic properties in various types of cancer and autoimmune diseases. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. Inhibition of BTK can lead to the suppression of B-cell proliferation and survival, which is important in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Additionally, N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide has been found to have potential therapeutic properties in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-23-11-8-20-19(22)15-3-2-4-18(13-15)24-17-5-9-21(10-6-17)16-7-12-25-14-16/h2-4,13,16-17H,5-12,14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCQDVGNIBIXPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)C3CCSC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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